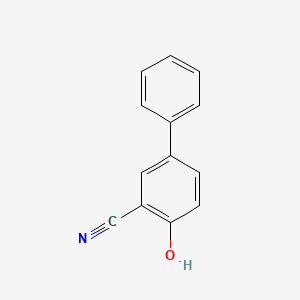

2-CYANO-4-PHENYLPHENOL

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-5-phenylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZWXBZWLXSLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673489 | |

| Record name | 4-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2492-28-6 | |

| Record name | 4-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Transformative Strategies for 2 Cyano 4 Phenylphenol and Its Analogs

Established Synthetic Routes for 2-CYANO-4-PHENYLPHENOL Core Structure

The construction of the this compound scaffold relies on a combination of traditional and modern synthetic methods. These approaches are designed to efficiently assemble the characteristic biphenyl (B1667301) framework and introduce the requisite cyano and hydroxyl functionalities.

Classical Organic Transformations and Reaction Cascade Design

Classical organic transformations remain fundamental in the synthesis of biphenyl compounds. One established method for creating a key precursor, 4-phenylphenol (B51918), involves the reaction of an aryl halide with an appropriate coupling partner. For instance, 4-iodophenol (B32979) can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate to yield 4-phenylphenol. chemicalbook.com The reaction proceeds by refluxing the mixture in water, followed by acidification to precipitate the product. chemicalbook.com

Another classical approach involves a multi-step sequence starting from 4-phenylphenol. This includes protecting the hydroxyl group, followed by acylation, conversion of the resulting ketone to an acid, amidation, dehydration to form the nitrile, and finally, deprotection of the hydroxyl group to yield 4-cyano-4'-hydroxybiphenyl. google.com For example, the hydroxyl group of 4-phenylphenol can be protected by methylation using dimethyl sulphate. google.com The resulting 4-methoxybiphenyl (B1664174) can then undergo Friedel-Crafts acylation with acetic anhydride (B1165640) and aluminum chloride. google.com Subsequent oxidation, amidation, and dehydration steps lead to the formation of the cyano group, and a final deprotection step with pyridinium (B92312) chloride yields the desired product. google.com

The conversion of an aldehyde to a nitrile is another crucial transformation. A one-step method involves reacting an aldehyde with hydroxylamine (B1172632) in formic acid solution. epo.org Alternatively, an aldoxime can be dehydrated to form a nitrile. epo.org For instance, p-hydroxybenzaldehyde can be converted to p-cyanophenol in high yield using hydroxylamine hydrochloride in toluene (B28343) under reflux. epo.org

| Starting Material | Reagents | Product | Yield |

| 4-Iodophenol | Phenylboronic acid, Pd on C, K2CO3, H2O | 4-Phenylphenol | - |

| 4-Phenylphenol | 1. Dimethyl sulphate, NaOH 2. Acetic anhydride, AlCl3 3. Subsequent oxidation, amidation, dehydration 4. Pyridinium chloride | 4-Cyano-4'-hydroxybiphenyl | - |

| p-Hydroxybenzaldehyde | Hydroxylamine hydrochloride, Toluene | p-Cyanophenol | 94% epo.org |

Palladium-Catalyzed Cross-Coupling Reactions in Biphenyl Synthesis Research

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, making them indispensable in the synthesis of biphenyls. researchgate.netresearchgate.net The Suzuki-Miyaura and Negishi reactions are particularly prominent in this area. nobelprize.org These reactions involve the coupling of an organohalide with an organoboron or organozinc compound, respectively, in the presence of a palladium catalyst. nobelprize.org

The synthesis of 2-cyano-4'-methylbiphenyl (B41195), a key intermediate for certain pharmaceuticals, has been achieved by coupling o-chlorobenzonitrile with p-tolylmagnesium bromide using transition metal catalysts like palladium or nickel. asianpubs.org The choice of solvent can significantly impact the reaction yield, with mixed solvent systems like toluene-tetrahydrofuran often providing better results than single solvents. asianpubs.org The development of efficient catalysts is crucial for industrial applications, focusing on cost-effectiveness and recyclability. patsnap.com Polystyrene-triphenylphosphine supported palladium catalysts have been developed to address these challenges, offering high catalytic efficiency and the potential for reuse. patsnap.com

The general mechanism for these cross-coupling reactions involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. nobelprize.org

| Aryl Halide | Coupling Partner | Catalyst | Solvent | Product |

| o-Chlorobenzonitrile | p-Tolylmagnesium bromide | Ni(PPh3)2Cl2 | Toluene-THF | 2-Cyano-4'-methylbiphenyl asianpubs.org |

| o-Chlorobenzonitrile | p-Tolueneboronic acid | Polystyrene-triphenylphosphine supported palladium | Toluene | 2-Cyano-4'-methylbiphenyl patsnap.com |

| Aryl Bromides | Phenylboronic acid | [PdCl(N,ODipp)(PPh3)] | Methanol:Water | Substituted Biphenyls mdpi.com |

Chemoenzymatic and Biocatalytic Approaches to Cyano-Phenyl Compounds

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of chemoenzymatic and biocatalytic synthetic methods. nih.gov These approaches utilize enzymes, such as lipases, to perform highly selective transformations, offering an alternative to traditional chemical processes. nih.gov

Enantioselective Synthesis via Lipase-Mediated Transesterification

Lipases are widely used for the kinetic resolution of racemic mixtures due to their regio-, chemo-, and enantioselectivity. nih.gov Lipase-catalyzed transesterification is a key technique for the enantioselective synthesis of chiral compounds. nih.gov In this process, a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com This method has been successfully applied to the synthesis of (S)-alpha-cyano-3-phenoxybenzyl acetate (B1210297), a pyrethroid insecticide component, through the enantioselective transesterification of cyanohydrins. nih.gov The choice of lipase and reaction conditions is critical for achieving high enantiomeric excess (ee).

Optimization of Biocatalytic Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of biocatalytic processes. nih.gov Factors such as the choice of enzyme, solvent, temperature, and substrate-to-enzyme ratio can significantly influence the outcome of the reaction. nih.gov For instance, in the lipase-mediated kinetic resolution of racemic 1-(9H-fluoren-9-yl)ethanol, screening of fifteen different commercial lipases revealed that an enzymatic aggregate of lipase from Candida antarctica A (CAL-A CLEA) provided the best results. nih.gov Protein engineering can also be employed to improve enzyme activity and selectivity. nih.gov Recombinant lipase from Thermomyces lanuginosus was engineered to enhance its catalytic activity for the production of (3S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid, resulting in a significant increase in conversion and enantiomeric excess. nih.gov

Novel Synthetic Pathways and Methodological Advancements for this compound Derivatives

Research continues to explore novel synthetic routes and improve existing methodologies for the synthesis of this compound derivatives. These advancements aim to enhance efficiency, expand the scope of accessible structures, and improve the environmental profile of the synthetic processes.

Recent developments include the synthesis of novel 2-cyanoacrylamide derivatives linked to a 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold. nih.gov These compounds were prepared through Knoevenagel condensation reactions of bis-o- or -p-aldehydes with ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the presence of piperidine, achieving excellent yields. nih.gov

Another area of innovation involves the use of data-driven screening strategies to accelerate the discovery of new reactions. This approach was used to identify photocatalysts for the dearomative cycloaddition of thiophenes, leading to the synthesis of complex polycyclic structures. acs.org Furthermore, one-pot synthesis methods are being developed to streamline reaction sequences. For example, 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas have been synthesized via an intramolecular cycloaddition of intermediates formed from N-(2-cyanophenyl)benzimidoyl isothiocyanate and primary amines. nih.gov

The synthesis of cyanates from phenols and cyanogen (B1215507) halides, first reported in 1964, provides a versatile route to precursors for various heterocyclic compounds. orgsyn.org This method is applicable to a wide range of phenols, including bisphenols and naphthols. orgsyn.org

| Synthetic Approach | Key Features | Example Product |

| Knoevenagel Condensation | High yields, synthesis of complex acrylamides | 2-Cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives nih.gov |

| Data-Driven Discovery | Accelerated discovery of photocatalyzed reactions | Polycyclic thiophene (B33073) derivatives acs.org |

| One-Pot Synthesis | Streamlined reaction sequence | 1-Substituted-3-(2-phenylquinazolin-4-yl) thioureas nih.gov |

| Cyanate (B1221674) Synthesis | Versatile route to precursors for heterocycles | Phenyl cyanate orgsyn.org |

Multicomponent Reactions (MCRs) for Structural Complexity

Multicomponent reactions (MCRs) have emerged as a powerful tool in the synthesis of complex molecules, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. jocpr.com These reactions, in which three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, are particularly well-suited for the construction of highly substituted aromatic and heterocyclic systems. jocpr.comnih.gov

While a specific one-pot synthesis for this compound using an MCR is not prominently described, the principles of MCRs are extensively applied to the synthesis of its structural analogs, particularly in the construction of thiophene and pyridine (B92270) rings. A notable example is the Gewald three-component reaction (G-3CR) , which facilitates the synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile (such as malononitrile), and elemental sulfur in the presence of a base. nih.govresearchgate.netnih.govrug.nl This reaction is instrumental in creating thiophene bioisosteres of anthranilic acid, which are of significant interest in medicinal chemistry. nih.gov The versatility of the Gewald reaction allows for the incorporation of a wide variety of substituents, making it a cornerstone for generating libraries of diverse compounds. researchgate.netrug.nl

Another relevant MCR is the Hantzsch pyridine synthesis , which can be adapted to produce dihydropyridine (B1217469) derivatives. These can then be aromatized to form the corresponding pyridine core. This methodology has been employed to synthesize indole-pyridine carbonitrile derivatives, showcasing the potential for creating complex heterocyclic systems through one-pot reactions. researchgate.net

The following table provides examples of MCRs used to synthesize analogs or key precursors of complex cyano-containing aromatic systems:

| Multicomponent Reaction | Reactants | Product Type | Key Features | Reference |

| Gewald Reaction | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | 2-Aminothiophenes | High functional group tolerance, access to thiophene bioisosteres. | nih.govresearchgate.netnih.govrug.nl |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia | Dihydropyridines | Can be aromatized to pyridines, allows for diverse substitution patterns. | researchgate.net |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | A classic method for quinoline (B57606) synthesis. | mdpi.com |

These MCRs underscore a strategic approach to building molecular complexity from simple starting materials in a single step, which is a guiding principle in modern synthetic chemistry.

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound and its analogs. The focus is on minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.

One of the key areas of development is the use of environmentally benign solvents. Ionic liquids (ILs), for instance, have been explored as alternative reaction media for various MCRs. semanticscholar.org Their low vapor pressure, thermal stability, and potential for recyclability make them attractive replacements for volatile organic compounds. For example, the synthesis of 2,4,6-triaryl-1,4-dihydropyridines has been successfully carried out in [BMIM][BF4]. semanticscholar.org

Furthermore, the development of catalyst-free or base-catalyzed reactions in aqueous media represents a significant step towards greener synthesis. While specific examples for this compound are not detailed, the broader trend in organic synthesis is to move towards water as a solvent whenever possible.

The following table summarizes some green chemistry approaches relevant to the synthesis of related aromatic nitriles:

| Green Chemistry Approach | Description | Example Application | Reference |

| Use of Ionic Liquids | Replacing volatile organic solvents with non-volatile, often recyclable ionic liquids. | Synthesis of dihydropyridines in [BMIM][BF4]. | semanticscholar.org |

| Catalyst-Free Reactions | Designing reactions that proceed efficiently without the need for a catalyst, reducing waste and cost. | Gewald reactions can sometimes be performed with only a base catalyst. | nih.gov |

| Aqueous Media | Utilizing water as a solvent, which is non-toxic, non-flammable, and inexpensive. | Not specifically documented for this compound but a general goal in green synthesis. |

Heterogeneous Catalysis in Targeted Derivative Synthesis

Heterogeneous catalysis plays a crucial role in the synthesis of this compound analogs by offering significant advantages such as ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and often enhanced stability and selectivity. These catalysts are typically solid materials that are insoluble in the reaction medium.

While specific applications of heterogeneous catalysts for the direct synthesis of this compound are not widely reported, their use in related transformations is well-established. For instance, in the context of the Gewald reaction, various solid-supported catalysts have been developed to facilitate the synthesis of 2-aminothiophenes. organic-chemistry.org An N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber has been used as an efficient catalyst for this reaction. organic-chemistry.org

The following table highlights examples of heterogeneous catalysts used in the synthesis of relevant heterocyclic structures:

| Catalyst Type | Reaction | Advantages | Reference |

| Polymer-Supported Catalysts | Gewald Reaction | Easy recovery and reuse of the catalyst. | organic-chemistry.org |

| Solid Acid Catalysts | Friedel-Crafts type reactions | Can replace corrosive and hazardous liquid acids. | |

| Metal-Organic Frameworks (MOFs) | Various condensation reactions | High surface area and tunable porosity. |

The development of novel and efficient heterogeneous catalysts is a continuous area of research, aiming to improve the sustainability and economic viability of synthetic processes for complex organic molecules.

Synthetic Exploration of this compound Analogs and Structural Diversity

The exploration of the chemical space around the this compound core is essential for discovering new materials and biologically active compounds. This involves systematic modifications of the parent structure and the development of novel synthetic routes to access a wider range of derivatives.

Systematic Variation of Aromatic and Aliphatic Substituents

A key strategy for creating structural diversity is the systematic variation of substituents on both the phenolic and phenyl rings of the this compound scaffold. This can be achieved by employing a variety of starting materials in established synthetic routes.

For example, in Suzuki-Miyaura cross-coupling reactions, a wide array of substituted phenylboronic acids can be coupled with a suitably protected and functionalized cyanophenol to introduce diverse substituents on the 4-position of the phenolic ring. Similarly, variations in the cyanophenol precursor can introduce substituents at other positions.

The following table illustrates the potential for structural diversification through substituent variation:

| Position of Variation | Type of Substituent | Potential Impact |

| Phenyl Ring (C4-substituent) | Electron-donating groups (e.g., -OCH3, -CH3) | Modify electronic properties and solubility. |

| Phenyl Ring (C4-substituent) | Electron-withdrawing groups (e.g., -CF3, -NO2) | Alter reactivity and intermolecular interactions. |

| Phenolic Ring | Alkyl or aryl groups | Influence steric hindrance and lipophilicity. |

| Phenolic Ring | Halogens | Provide sites for further functionalization. |

This systematic approach allows for the fine-tuning of the physicochemical properties of the resulting molecules.

Photochemical Methodologies for Novel Derivatives

Photochemical reactions offer unique pathways for the synthesis of novel derivatives that may not be accessible through traditional thermal methods. These reactions utilize light to promote chemical transformations, often leading to the formation of complex polycyclic structures.

While specific photochemical syntheses starting from this compound are not extensively documented, related photochemical strategies can be envisioned. For instance, photocyclization reactions of stilbene-type precursors, which could potentially be derived from this compound, can lead to the formation of phenanthrene (B1679779) derivatives.

The potential of photochemical methods in this context remains an area for future exploration, promising access to novel and structurally complex analogs.

Synthesis of Polycyclic and Heterocyclic Frameworks Incorporating Cyano-Phenylphenol Moieties

The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic and heterocyclic systems. The cyano and hydroxyl groups provide reactive handles for further chemical transformations.

For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then participate in cyclization reactions to form lactones or lactams, respectively. The phenolic hydroxyl group can be used as a nucleophile in reactions to form ether or ester linkages, leading to the construction of larger macrocyclic structures.

Furthermore, the biphenyl core itself can be a part of a larger polycyclic aromatic system. For example, intramolecular cyclization reactions could be designed to form fluorenone or carbazole (B46965) derivatives. The Gewald reaction, as previously mentioned, is a prime example of how a cyano-containing precursor can be used to construct a new heterocyclic ring, in this case, a thiophene. nih.govresearchgate.netorganic-chemistry.org The resulting 2-aminothiophene can then be a versatile intermediate for the synthesis of a variety of fused thiophene-containing heterocycles. researchgate.net

The following table provides examples of how the this compound moiety could be incorporated into larger frameworks:

| Target Framework | Synthetic Strategy | Key Precursor Functionality | Reference |

| Thiophene-fused systems | Gewald Reaction | Cyano group and an adjacent activated methylene | nih.govresearchgate.netorganic-chemistry.org |

| Pyridine-fused systems | Hantzsch-type synthesis or similar MCRs | Cyano group and appropriate precursors | researchgate.net |

| Fluorenones | Intramolecular Friedel-Crafts acylation | Conversion of the cyano group to a carboxylic acid | |

| Carbazoles | Reductive cyclization or Buchwald-Hartwig amination | Conversion of the cyano group to an amine and introduction of a suitable leaving group |

The synthesis of these more complex structures from this compound opens up new avenues for the development of advanced materials and therapeutic agents.

Mechanistic Investigations and Reaction Dynamics of 2 Cyano 4 Phenylphenol

Reaction Mechanisms in 2-CYANO-4-PHENYLPHENOL Formation and Chemical Transformations

The synthesis and subsequent chemical changes of this compound are governed by complex reaction mechanisms. Understanding these pathways is crucial for the development of efficient synthetic routes and for predicting the compound's reactivity.

Elucidation of Catalytic Cycles and Transient Intermediates

The formation of the biphenyl (B1667301) scaffold in this compound and related compounds often relies on transition-metal-catalyzed cross-coupling reactions. While direct catalytic cycles for this compound are not extensively detailed in the literature, analogous syntheses of substituted biphenyls, such as 2-cyano-4'-methylbiphenyl (B41195), provide significant insights. These reactions, typically employing palladium or nickel catalysts, involve the coupling of an aryl halide with an arylboronic acid (Suzuki coupling) or an organozinc reagent (Negishi coupling). google.comasianpubs.orgpatsnap.com

The catalytic cycle for a Suzuki-type reaction to form a cyanobiphenyl derivative generally involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a bromobenzonitrile derivative) to form a Pd(II) intermediate.

Transmetalation: The organoborane (e.g., a phenylboronic acid derivative) transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Transient intermediates in these cycles include the aforementioned Pd(II) species. The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, solvent, and base. For instance, the synthesis of 2-cyano-4'-methylbiphenyl has been achieved using various palladium complexes and nickel catalysts, with solvents like toluene (B28343) and tetrahydrofuran (B95107) influencing the reaction yield. asianpubs.org

In a different approach, the rhodium(II)-catalyzed reaction of silyl-protected enoldiazoketones can lead to the formation of this compound derivatives through a series of rearrangements. rsc.org This pathway proceeds through transient donor-acceptor cyclopropenes.

Exploration of Oxidative Dearomatization Pathways in Phenols

Phenols, including 4-phenylphenol (B51918) which is structurally related to this compound, can undergo oxidative dearomatization to form cyclohexadienones. nih.gov This transformation is a powerful tool in organic synthesis for creating complex three-dimensional structures from flat aromatic precursors. nih.gov Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), are commonly employed for this purpose. nih.govrsc.org

Two primary mechanistic pathways are proposed for these reactions:

Associative Mechanism: This pathway involves ligand exchange between the phenol (B47542) and the iodine(III) reagent to form an aryl-λ³-iodane intermediate. A nucleophile then attacks this intermediate, leading to the dearomatized product. nih.govresearchgate.net

Dissociative Mechanism: In this alternative, the aryl-λ³-iodane intermediate undergoes unimolecular fragmentation to generate a phenoxenium ion. researchgate.netresearchgate.net This highly reactive cationic intermediate is then trapped by a nucleophile. rsc.orgresearchgate.net

Studies using Hammett analysis and DFT calculations on substituted 4-phenylphenols support the formation of a cationic phenoxenium intermediate. rsc.orgresearchgate.netresearchgate.net This suggests that for phenols like 4-phenylphenol, the dissociative pathway is likely favored. The presence of a cyano group, as in this compound, would be expected to influence the electronic properties of the phenol and thus the relative energies of the intermediates and transition states in these pathways.

Photophysical and Photochemical Mechanisms of this compound and Related Structures

The presence of both a hydroxyl group (a proton donor) and a cyano group (an electron-withdrawing group) on an aromatic framework makes this compound and its isomers interesting subjects for studying photo-induced processes.

Excited-State Proton Transfer (ESPT) Dynamics in Cyano-Substituted Hydroxyaromatic Compounds

Upon absorption of light, many hydroxyaromatic compounds become significantly more acidic in the excited state compared to their ground state. This phenomenon, known as excited-state proton transfer (ESPT), can lead to the transfer of a proton to a nearby solvent molecule or another proton acceptor. researchgate.net

Studies on cyanophenols have shown that the position of the cyano group has a profound effect on the ESPT dynamics. nih.govacs.org Time-resolved fluorescence and photoacoustic spectroscopy have revealed that o- and m-cyanophenols undergo rapid ESPT to water, with rate constants on the order of 10¹⁰ s⁻¹. nih.govacs.org In contrast, p-cyanophenol shows little evidence of an ESPT reaction. nih.govacs.org This difference is attributed to the varying electron-withdrawing effects of the cyano group at different positions, which in turn affects the acidity of the phenolic proton in the excited state. researchgate.net

For this compound, the cyano group is ortho to the hydroxyl group, suggesting that it would likely exhibit fast ESPT dynamics similar to o-cyanophenol. The process would involve the formation of a geminate ion pair, consisting of the cyanophenolate anion and a protonated solvent molecule, which may then either separate or undergo geminate recombination. nih.govacs.org

Solvent Effects on Excited-State Acid-Base Equilibria

The choice of solvent can also influence the thermodynamics of the excited-state equilibrium. Polar, protic solvents are generally more effective at solvating the ions formed during ESPT, thus favoring the proton transfer process. Theoretical studies using polarizable continuum models have been employed to understand these solvent effects on the excitation energies and acid-base properties of cyanophenols. researchgate.netrsc.org

Photochemical Generation of Reactive Intermediates (e.g., Quinone Methides)

Quinone methides are highly reactive intermediates that can be generated from substituted phenols through photochemical reactions. rsc.orgnih.govnih.gov These reactions often proceed via dehydration, deamination, or intramolecular proton transfer from a suitable phenol precursor upon photoexcitation. researchgate.net The generation of quinone methides is a valuable synthetic strategy, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgnih.gov

While the direct photochemical generation of a quinone methide from this compound itself is not explicitly documented, related cyanophenols can be precursors to such intermediates. pageplace.de The general mechanism involves the photo-induced cleavage of a bond, often facilitated by the electronic redistribution in the excited state. For example, photolysis of certain phenol derivatives can lead to the elimination of a leaving group and the formation of a quinone methide. nih.gov The cyano group in this compound would be expected to influence the electronic structure of the excited state and thus the efficiency and pathway of any potential quinone methide formation.

Data Tables

Table 1: ESPT Rate Constants for Cyanophenols in Water at 298 K

| Compound | Rate Constant (k_ESPT) | Reference |

| o-cyanophenol | 6.6 x 10¹⁰ s⁻¹ | nih.govacs.org |

| m-cyanophenol | 2.6 x 10¹⁰ s⁻¹ | nih.govacs.org |

| p-cyanophenol | Negligible ESPT | nih.govacs.org |

Kinetic and Thermodynamic Parameters of this compound Reactivity

While specific experimental kinetic and thermodynamic data for the reactivity of this compound are not extensively available in the public domain, an understanding of its chemical behavior can be inferred from studies on structurally related compounds, particularly cyanophenol isomers and substituted phenols. The reactivity of this compound is primarily dictated by the interplay of the phenolic hydroxyl group, the electron-withdrawing cyano group, and the phenyl substituent on the aromatic ring.

The presence of the cyano group significantly influences the acidity of the phenolic proton. The pKa value is a key thermodynamic parameter that quantifies this acidity. For instance, 4-cyanophenol is notably more acidic than phenol itself, with a pKa of approximately 7.97 compared to phenol's pKa of about 9.8. brainly.comchemicalbook.com This increased acidity is attributed to the strong electron-withdrawing nature of the cyano group, which stabilizes the resulting phenoxide anion through resonance and inductive effects. brainly.com The pKa values for cyanophenol isomers illustrate the influence of the cyano group's position on acidity. echemi.com

| Compound | pKa | Standard Molar Enthalpy of Formation (gaseous phase, kJ/mol) |

|---|---|---|

| o-Cyanophenol | 7.0 | 32.8 ± 2.1 |

| m-Cyanophenol | 8.61 | 37.8 ± 2.2 |

| p-Cyanophenol | 7.97 | 35.1 ± 2.5 |

For this compound, the cyano group at the ortho position is expected to enhance the acidity of the phenolic proton significantly, similar to o-cyanophenol. echemi.com The phenyl group at the para position, being generally electron-withdrawing through resonance, would likely contribute to further stabilization of the conjugate base, potentially making this compound a stronger acid than o-cyanophenol.

The thermodynamic stability of cyanophenol isomers has been investigated through measurements of their standard molar enthalpies of formation. researchgate.net These values provide insight into the relative energetic stability of the molecules.

The reactivity of cyanophenols has also been explored in the context of proton-coupled electron transfer (PCET) reactions. For example, in the reductive excited-state quenching of a ruthenium complex by various phenols, 4-cyanophenol was found to likely react via a concerted proton-electron transfer (CPET) mechanism. scispace.com The kinetics of such reactions are influenced by both the acidity of the phenol and its redox potential. The presence of both a cyano and a phenyl group in this compound suggests that it could also participate in complex PCET pathways, with the specific kinetics depending on the reaction partner and conditions.

Furthermore, theoretical studies on the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate have shown that the energy barriers are more significantly affected by kinetic variables than thermodynamic ones, highlighting the complexity of predicting reactivity based solely on thermodynamic parameters. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Cyano 4 Phenylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-CYANO-4-PHENYLPHENOL. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.

In ¹H NMR spectroscopy, the protons of this compound are expected to appear in distinct regions of the spectrum. The hydroxyl (-OH) proton typically presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The aromatic protons on the two phenyl rings exhibit complex splitting patterns due to spin-spin coupling. Protons on the phenol (B47542) ring are influenced by the strong electron-donating hydroxyl group and the electron-withdrawing cyano group, while protons on the adjacent phenyl ring show a more conventional pattern. Analysis of related 2-phenylphenol (B1666276) derivatives suggests that long-range coupling between the hydroxyl proton and ring protons can provide information on the intramolecular equilibrium and preferred conformation. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbon atom attached to the cyano group (C-CN) and the carbon bearing the hydroxyl group (C-OH) are significantly shifted downfield. Quantum chemical calculations, often performed using Density Functional Theory (DFT), are frequently used to predict and confirm the experimental chemical shifts. For similar substituted phenylphenols, the root mean square deviation (RMSD) between experimental and theoretical chemical shifts is typically low, validating the structural assignment. tandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Splitting Patterns for this compound Note: Predicted values are based on the analysis of similar compounds and substituent effects. Actual values may vary based on solvent and experimental conditions.

| Spectrum | Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | OH | ~5.0 - 6.0 | Singlet (s) | Chemical shift is concentration and solvent dependent. |

| H3, H5, H6 (Phenol Ring) | ~7.0 - 7.8 | Multiplet (m) | Complex splitting due to coupling between adjacent aromatic protons. | |

| H2', H6' (Phenyl Ring) | ~7.5 - 7.6 | Doublet (d) or Multiplet (m) | Coupled to H3'/H5'. | |

| H3', H4', H5' (Phenyl Ring) | ~7.3 - 7.5 | Multiplet (m) | Overlapping signals for ortho, meta, and para protons. | |

| ¹³C NMR | C1 (C-OH) | ~155 - 160 | - | Downfield shift due to hydroxyl group. |

| C2 (C-CN) | ~105 - 110 | - | Upfield shift relative to other aromatic carbons due to CN position. | |

| C≡N | ~115 - 120 | - | Characteristic shift for a nitrile carbon. | |

| C4 (C-Ph) | ~130 - 135 | - | Quaternary carbon. | |

| Aromatic Carbons | ~125 - 140 | - | Multiple signals corresponding to the remaining aromatic carbons. |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Conformational and Electronic Structure Probing

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), offers a powerful non-destructive method to probe the molecular vibrations, conformation, and electronic structure of this compound. nih.gov These techniques are complementary and provide a detailed vibrational fingerprint of the molecule.

The FT-IR spectrum is dominated by bands arising from vibrations that cause a change in the dipole moment. Key characteristic absorption bands for this compound include:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. The position and broadness of this band can reveal information about intra- and intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region. rasayanjournal.co.in

C≡N Stretching: A sharp, intense band in the 2220-2240 cm⁻¹ region, which is a highly characteristic marker for the nitrile group. arxiv.org Its exact frequency can be influenced by electronic effects from the phenyl and hydroxyl substituents.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ range. rasayanjournal.co.in

In-plane and Out-of-plane Bending: The region below 1400 cm⁻¹ contains a rich set of bands corresponding to C-H in-plane and out-of-plane bending, as well as C-C-C ring deformations, which are sensitive to the substitution pattern. nih.gov

FT-Raman spectroscopy, which detects vibrations that cause a change in polarizability, is particularly useful for observing symmetric vibrations and vibrations of the non-polar biphenyl (B1667301) backbone. The symmetric stretching of the phenyl rings and the C≡N stretch are typically strong in the Raman spectrum. researchgate.net Comparing experimental FT-IR and FT-Raman spectra with results from DFT calculations allows for a detailed assignment of vibrational modes and can be used to study the molecule's conformational preferences, such as the dihedral angle between the two phenyl rings. tandfonline.comarxiv.org

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |

| C≡N stretch | 2220 - 2240 | Strong, Sharp | Strong |

| Aromatic C=C stretch | 1400 - 1600 | Medium to Strong | Strong |

| O-H bend | 1330 - 1440 | Medium | Weak |

| C-O stretch | 1200 - 1260 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Characterization and Analytical Enhancement

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. Advanced MS methods, including MALDI-TOF and tandem MS, provide further structural details and enhance analytical sensitivity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique well-suited for analyzing a variety of molecules. However, the analysis of small, relatively non-polar molecules like phenols by MALDI-MS can be challenging. To overcome this, chemical derivatization is often employed to improve ionization efficiency and detection sensitivity, particularly in the negative-ion mode. tandfonline.com

For this compound, a derivatization strategy similar to that used for 4-phenylphenol (B51918) can be applied. researchgate.net Reaction of the phenolic hydroxyl group with a reagent like 2-sulfobenzoic anhydride (B1165640) (SBA) introduces a permanently charged or highly acidic moiety. researchgate.netresearchgate.net This "charge-tagging" approach significantly enhances the signal intensity in negative-ion MALDI-MS. acs.org The derivatized product, SB-2-cyano-4-phenylphenol, can be readily detected, and the intensity of its corresponding ion peak can be correlated with its concentration, allowing MALDI-TOF-MS to be used for the assessment of derivatization yield and for quantification. researchgate.net

Table 3: Expected m/z Values in MALDI-TOF-MS Analysis

| Compound | Ionization Mode | Ion | Molecular Weight (g/mol) | Expected m/z |

|---|---|---|---|---|

| This compound | Negative | [M-H]⁻ | 195.22 | 194.21 |

| SB-derivatized this compound | Negative | [M-H]⁻ | 363.35 | 362.34 |

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting product ions. nationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ of this compound) is selected in the first stage of mass analysis, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage. wikipedia.orguab.edu

For the underivatized [M-H]⁻ ion of this compound (m/z 194.2), fragmentation could proceed through several pathways, including the neutral loss of CO, HCN, or cleavage at the phenyl-phenyl bond.

For a derivatized ion, such as the deprotonated SB-2-cyano-4-phenylphenol (m/z 362.3), the fragmentation is often dominated by the cleavage of the labile derivatizing group. As demonstrated with derivatized 4-phenylphenol, the most prominent fragmentation pathway in TOF/TOF-MS is the neutral loss of the sulfobenzoic anhydride moiety, leading to the formation of the stable 2-cyano-4-phenylphenolate anion at m/z 194.2. researchgate.net This characteristic fragmentation provides high specificity for identifying the original phenol.

Chromatographic Methodologies for Separation, Identification, and Quantification

Chromatographic techniques are essential for the separation of this compound from impurities, reaction byproducts, or complex sample matrices, as well as for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for its separation.

A suitable method would likely use a C18 stationary phase, which separates compounds based on hydrophobicity. Alternatively, a phenyl-bonded column could be used to provide alternative selectivity through π-π interactions with the aromatic rings of the analyte. mdpi.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution and good peak shape.

Advanced detection modes greatly enhance the utility of HPLC:

Photodiode Array (PDA) Detector: A PDA detector (also known as a Diode Array Detector, DAD) acquires the full UV-Vis spectrum at each point in the chromatogram. This allows for the determination of peak purity and provides spectral information that aids in the identification of this compound, which is expected to have a distinct UV absorbance profile due to its conjugated aromatic system. mdpi.com

Mass Spectrometry (MS) Detector: Hyphenating HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. The MS detector provides molecular weight information for the eluting peak and, when operated in MS/MS mode, can provide structural confirmation through fragmentation patterns, enabling definitive identification and quantification even at trace levels. researchgate.net

Table 4: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Proposed Condition |

|---|---|

| Column | Reverse-Phase C18 or Phenyl, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid (for MS compatibility) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA (e.g., 254 nm, 280 nm) and/or ESI-MS (Negative Ion Mode) |

Liquid-Solid Extraction and Vortex-Assisted Liquid-Liquid Microextraction for Sample Preparation

The accurate analysis of this compound from various matrices relies on effective sample preparation to isolate the analyte from interfering components. Liquid-Solid Extraction (LSE) and Vortex-Assisted Liquid-Liquid Microextraction (VALLME) are two prominent techniques employed for this purpose, particularly for phenolic compounds.

Liquid-Solid Extraction (LSE) is a conventional and widely used method for extracting analytes from a solid sample into a liquid solvent. For isolating a compound like this compound from a solid matrix, the choice of solvent is critical. Solvents are selected based on the analyte's solubility and the nature of the sample matrix. A typical LSE process involves mixing the solid sample with a suitable organic solvent, followed by agitation (e.g., shaking, sonicating) to facilitate the transfer of the analyte into the solvent phase. The solid and liquid phases are then separated by filtration or centrifugation. The resulting extract, containing the analyte, can be further concentrated or directly analyzed. For phenolic compounds, solvents like acetonitrile and ethyl acetate (B1210297) have proven effective. researchgate.net For instance, a method for extracting pesticides from honey utilized a mixture of acetonitrile and ethyl acetate, followed by a clean-up step with Florisil before gas chromatography analysis. researchgate.net Such a procedure could be adapted for this compound, leveraging its phenolic structure.

Vortex-Assisted Liquid-Liquid Microextraction (VALLME) is a miniaturized version of liquid-liquid extraction that is noted for its speed, low solvent consumption, and high enrichment factors. researchgate.netnih.gov This technique involves the dispersion of a small volume of a water-immiscible extraction solvent into a larger volume of an aqueous sample containing the analyte. researchgate.net The dispersion is achieved through vigorous vortexing, which creates a large surface area between the two phases and promotes rapid mass transfer of the analyte into the organic microdroplets. researchgate.netnih.gov After extraction, the phases are separated by centrifugation, and the analyte-rich organic solvent is collected for analysis. rsc.org

The selection of the extraction solvent is a key parameter in developing a VALLME method. For phenolic compounds, various solvents and conditions have been optimized. A study on the determination of fourteen phenolic acids in honey, iced tea, and coffee developed a VALLME method using a ternary organic solvent mixture (1-pentanol, propyl acetate, and 1-hexanol). nih.gov This method achieved enrichment factors between 30 and 193-fold with limits of detection in the range of 0.05-0.68 µg/L. nih.gov The optimization of parameters such as solvent type and volume, vortex speed and time, sample pH, and ionic strength is crucial for achieving high extraction efficiency and sensitivity. researchgate.netrsc.org Given that this compound shares a phenolic functional group, these established VALLME protocols for other phenols provide a strong foundation for developing a specific method for its extraction.

Table 1: Typical Parameters for Vortex-Assisted Liquid-Liquid Microextraction of Phenolic Compounds This table is illustrative, based on methods developed for various phenolic acids and halophenols, and provides a starting point for the optimization of this compound extraction.

| Parameter | Optimized Value/Range | Source |

| Extraction Solvent | Ternary mixture (1-pentanol, propyl acetate, 1-hexanol); Chloroform | researchgate.netnih.gov |

| Extraction Solvent Volume | 40 µL - 400 µL | researchgate.netnih.gov |

| Sample Volume | 4 mL - 10 mL | researchgate.netnih.gov |

| Vortex Speed | 2500 rpm | nih.gov |

| Vortex Time | 45 s - 60 s | nih.gov |

| Sample pH | Adjusted based on analyte pKa | researchgate.net |

| Back-Extraction Solution | 0.02M KOH (for acidic phenols) | nih.gov |

| Enrichment Factor | 30 - 193 | nih.gov |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

In the crystal structure of a related compound, 2-(4-methoxyphenylazo)-4-phenylphenol, the molecule adopts a specific conformation stabilized by an intramolecular O—H⋯N hydrogen bond. researchgate.net For this compound, one would anticipate the presence of strong intermolecular hydrogen bonds involving the phenolic hydroxyl group (-OH) and the nitrogen atom of the cyano group (-C≡N). These interactions would likely play a dominant role in the crystal packing, potentially forming chains or network structures.

The analysis would involve irradiating a single crystal of this compound with a beam of X-rays and measuring the diffraction pattern. wikipedia.org From this pattern, an electron density map is generated, from which the atomic positions are determined. The resulting data set includes precise unit cell dimensions (the fundamental repeating block of the crystal), the space group (describing the crystal's symmetry), and the coordinates of each atom. This information allows for the calculation of intramolecular distances and angles, as well as the characterization of intermolecular contacts that stabilize the crystal lattice. For instance, the study of 2-cyano-4-phenyl-glutarimide, a molecule containing both cyano and phenyl groups, revealed a monoclinic crystal system (space group P2₁2₁2₁) stabilized by a network of weak intermolecular N-H···O, C-H···O, and C-H···N hydrogen bonds. url.edu A similar detailed analysis for this compound would be invaluable for understanding its solid-state properties.

Table 2: Illustrative Crystal Data for a Related Biphenyl Compound (4-Hydroxybiphenyl, Monoclinic Form) This data is for a related parent compound and serves to illustrate the type of information obtained from an X-ray crystallography study.

| Parameter | Value | Source |

| Chemical Formula | C₁₂H₁₀O | acs.org |

| Crystal System | Monoclinic | acs.org |

| Space Group | P2₁/c | acs.org |

| a (Å) | 15.658 | acs.org |

| b (Å) | 5.602 | acs.org |

| c (Å) | 20.910 | acs.org |

| β (deg) | 108.41 | acs.org |

| Volume (ų) | 1739.0 | acs.org |

| Z (Molecules/Unit Cell) | 8 | acs.org |

Computational and Theoretical Chemistry Studies of 2 Cyano 4 Phenylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical modeling method for investigating the electronic properties of molecules like 2-CYANO-4-PHENYLPHENOL. By approximating the many-electron problem to one of electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying medium-sized molecules.

Prediction and Validation of pKa Values for Phenolic Compounds

The acidity of a phenolic compound, quantified by its pKa value, is a critical parameter influencing its chemical behavior and biological activity. DFT calculations have proven to be a valuable tool for the in silico prediction of pKa values for a wide range of phenolic compounds. mdpi.comneliti.com A common approach involves calculating the Gibbs free energy of both the phenol (B47542) and its corresponding phenolate (B1203915) anion. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the model used to represent the solvent. neliti.comneliti.com

For instance, studies have shown that employing hybrid DFT functionals like B3LYP, PBE0, ωB97XD, and M06-2X, in conjunction with a 6-311++G(d,p) basis set and a polarizable continuum model (PCM) for the solvent, can yield reliable pKa predictions for phenolic compounds. neliti.comneliti.com The inclusion of explicit water molecules in the computational model has also been demonstrated to improve the accuracy of pKa calculations for phenols, particularly for those with cyano and nitro substituents. mdpi.com Research has indicated that a model incorporating two explicit water molecules with the CAM-B3LYP functional and the SMD solvation model can produce a mean absolute error of approximately 0.3 pKa units. mdpi.com The selection of a suitable reference compound with a pKa value close to the compound of interest is also crucial for obtaining accurate results with direct calculation methods. neliti.com

Table 1: DFT Methods for pKa Prediction of Phenolic Compounds

| Functional | Basis Set | Solvation Model | Key Findings |

| B3LYP, PBE0, ωB97XD, M06-2X | 6-311++G(d,p) | PCM | Recommended for pKa prediction of phenolic compounds. neliti.comneliti.com |

| CAM-B3LYP | 6-311+G(d,p) | SMD with explicit water molecules | Provides accurate pKa values, even for challenging substituents like -CN and -NO2. mdpi.com |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. libretexts.org The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. tandfonline.commaterialsciencejournal.org

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). tandfonline.comresearchgate.net In substituted 4-phenylphenols, MEP investigations have shown that the most reactive sites are often located at the oxygen atoms. tandfonline.com

Table 2: Key Parameters from HOMO-LUMO Analysis

| Parameter | Significance |

| HOMO Energy | Related to the electron-donating ability of the molecule. libretexts.org |

| LUMO Energy | Related to the electron-accepting ability of the molecule. libretexts.org |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity, kinetic stability, and electronic transitions. tandfonline.commaterialsciencejournal.org |

Mechanistic Pathways and Transition State Analysis of Reactions

DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving phenolic compounds. By mapping the potential energy surface, researchers can identify the most probable reaction pathways, locate transition states, and calculate activation energies. scientific.netharvard.edu This information is crucial for understanding reaction kinetics and selectivity.

For instance, in the context of nucleophilic aromatic substitution (SNAr) reactions, DFT studies have been used to distinguish between concerted and stepwise mechanisms. harvard.edu The localization of a single transition state with partial bonds to both the incoming nucleophile and the leaving group is characteristic of a concerted mechanism. harvard.edu Computational studies on the fluorination of phenols have provided activation barriers that are in good agreement with experimental values, supporting the proposed reaction mechanisms. harvard.edu

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of conformational flexibility and intermolecular interactions over time. mdpi.comulakbim.gov.tr MD simulations are particularly valuable for understanding the behavior of molecules in solution or in condensed phases. arxiv.org

For molecules like this compound, which possess a biphenyl (B1667301) scaffold, the torsional angle between the two phenyl rings is a key conformational variable. researchgate.net MD simulations can reveal the preferred conformations and the energy barriers associated with internal rotations. researchgate.net These simulations often employ classical force fields, such as the Generalized Amber Force Field (GAFF), to describe the intra- and intermolecular interactions. arxiv.org

MD simulations have been used to study the interactions of cyano-containing compounds in various environments. For example, simulations of 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) have been used to investigate the interactions that lead to the formation of liquid crystal phases. arxiv.org These studies have highlighted the importance of intermolecular torsion in stabilizing these phases. arxiv.org Furthermore, MD simulations can shed light on the role of specific functional groups, like the cyano group, in mediating intermolecular interactions, such as those observed in mesogenic compounds. rsc.org

Quantum Chemical Investigations of Spectroscopic Properties

Quantum chemical methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict and interpret the spectroscopic properties of molecules. tandfonline.comrsc.org These calculations provide a powerful tool for assigning experimental spectra and understanding the underlying electronic and vibrational transitions.

For substituted 4-phenylphenols, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully employed to compute vibrational wavenumbers (FT-IR and Raman), as well as 1H and 13C NMR chemical shifts. tandfonline.com The calculated spectroscopic data often show good agreement with experimental measurements, with small root-mean-square deviations. tandfonline.comscielo.org.za

TD-DFT is the method of choice for simulating electronic absorption spectra (UV-Vis). tandfonline.comscielo.org.za By calculating the vertical excitation energies and oscillator strengths, researchers can predict the absorption maxima (λmax) of electronic transitions. scielo.org.za These theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the nature of the electronic excitations, such as π→π* or n→π* transitions. msu.eduresearchgate.net For example, studies on substituted 4-phenylphenols have demonstrated a good correlation between theoretical and experimental absorption maxima. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Approaches for Rational Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.govresearchgate.net This approach is a cornerstone of rational drug design and materials science, as it allows for the prediction of the properties of novel, unsynthesized compounds. explorationpub.com

In the context of phenolic compounds, QSAR studies have been extensively used to model their antioxidant activity. bohrium.comresearchgate.net These models typically employ a set of molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be classified into several categories, including electronic, steric, hydrophobic, and topological. nih.gov Quantum chemical calculations, particularly DFT, are often used to derive electronic descriptors such as HOMO and LUMO energies, ionization potential, and bond dissociation enthalpies. nih.govresearchgate.net

The development of a robust QSAR model involves several key steps: (i) compiling a dataset of compounds with known activities, (ii) calculating a diverse set of molecular descriptors, (iii) selecting the most relevant descriptors using statistical methods, (iv) building the QSAR model using techniques like multiple linear regression or machine learning algorithms, and (v) validating the model's predictive power. nih.govresearchgate.net Successful QSAR models can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing, thereby accelerating the discovery of new molecules with enhanced properties. explorationpub.com

Exploration of Derivatives and Structure Research Application Relationships Srar

Design and Synthesis of Specific 2-CYANO-4-PHENYLPHENOL Derivatives for Research Probes

The rational design and synthesis of this compound derivatives are pivotal for creating effective research probes. This process involves the precise introduction of specific functionalities and the careful consideration of their spatial arrangement to fine-tune the molecule's properties for a given application.

The introduction of various functional groups and heteroatoms onto the this compound framework is a key strategy for modulating its chemical and physical properties. These modifications can influence factors such as solubility, electronic characteristics, and reactivity, thereby tailoring the derivative for use as a specific research probe.

For instance, the incorporation of a cyano group can lead to the development of fluorescent probes. In one study, a derivative featuring a cyano group was designed to detect bisulfite, demonstrating a significant color change and a 144-fold increase in fluorescence upon reaction. researchgate.net This highlights the role of the cyano group in creating a reactive site for the analyte, leading to a measurable optical response.

Furthermore, the strategic placement of heteroatoms can significantly alter the electronic landscape of the molecule. The introduction of nitrogen atoms, for example, can create electron-rich or electron-deficient regions, influencing the molecule's behavior in various chemical reactions. rsc.org Research has shown that the introduction of a triazole ring, a heterocycle containing three nitrogen atoms, can enhance the electron-acceptor character of a related quinazoline (B50416) core. mdpi.com

The synthesis of these derivatives often involves multi-step processes. For example, the synthesis of certain triazoloquinazolines involves the annelation of a triazole ring onto a quinazoline precursor. mdpi.com Similarly, the synthesis of phthalocyanine (B1677752) derivatives with 2-phenylphenoxy groups begins with the reaction of 4-bromo-5-nitrophthalonitrile with 2-phenylphenol (B1666276) to create the necessary precursor. researchgate.net

The following table summarizes the types of functional groups and heteroatoms introduced into the this compound scaffold and their intended effects on the molecule's properties for research applications.

| Functional Group/Heteroatom | Intended Effect | Research Application Example |

| Cyano Group (-CN) | Reactive site for analyte binding, enhances fluorescence | Fluorescent probe for bisulfite detection researchgate.net |

| Triazole Ring | Enhances electron-acceptor character | Development of novel fluorophores mdpi.com |

| Phenylphenoxy Group | Influences spectral properties and aggregation behavior | Synthesis of metallophthalocyanine dyes researchgate.net |

| Amino Group (-NH2) | Modulates electronic properties and provides a site for further functionalization | Synthesis of complex heterocyclic systems acs.org |

These examples underscore the importance of targeted functionalization in the design of research probes derived from this compound. By carefully selecting and positioning functional groups and heteroatoms, researchers can create molecules with tailored properties for a wide range of scientific investigations.

The spatial arrangement of substituents on the this compound core, including both positional isomerism and stereoisomerism, plays a critical role in determining the chemical behavior and efficacy of its derivatives as research probes.

Positional Isomerism: The location of functional groups on the aromatic rings significantly influences the electronic distribution and steric environment of the molecule. For instance, the photophysical properties of phenylphenol derivatives are highly dependent on the substitution pattern. Studies on 2-phenylphenol have shown that the efficiency of excited-state intramolecular proton transfer (ESIPT), a process crucial for the fluorescence of many probes, is sensitive to the position of substituents. irb.hrresearchgate.net Attaching electron-withdrawing groups to the phenol (B47542) ring can promote competing deprotonation pathways, thereby reducing the ESIPT yield. researchgate.net Conversely, introducing bulky, electron-donating groups at specific positions can enhance ESIPT efficiency. researchgate.net

Stereoisomerism: The three-dimensional arrangement of atoms, or stereochemistry, is another critical factor. For example, in the synthesis of derivatives of (S)-phenylalanine containing a 2-cyanopyrrolidine moiety, the specific stereochemistry is crucial for their potent inhibitory activity against dipeptidyl peptidase 4 (DPP-4). nih.gov Molecular docking studies have revealed that the binding modes of these stereoisomers within the enzyme's active site directly impact their inhibitory potency. nih.gov

Similarly, the stereoisomers of 2-phenylcyclohexyl 4-cyanobenzoate (B1228447) exhibit different photochemical reactivities. grafiati.com This demonstrates that even subtle differences in the spatial orientation of functional groups can lead to distinct chemical outcomes.

The following table provides examples of how positional and stereoisomeric variations in this compound derivatives affect their chemical properties and research applications.

| Isomeric Variation | Effect on Chemical Behavior | Research Application |

| Positional Isomerism | ||

| Substituent position on the phenol ring of 2-phenylphenol | Influences the efficiency of excited-state intramolecular proton transfer (ESIPT) irb.hrresearchgate.net | Development of fluorescent probes with tunable properties |

| Arrangement of alkyl groups in porphycenes | Leads to distinct non-planar structures and unique photophysical properties rsc.org | Creation of novel photosensitizers and molecular materials |

| Stereoisomerism | ||

| (S)-configuration in phenylalanine derivatives | Crucial for potent inhibition of dipeptidyl peptidase 4 (DPP-4) nih.gov | Design of enzyme inhibitors for therapeutic applications |

| cis- vs. trans- isomers of 2-phenylcyclohexyl 4-cyanobenzoate | Results in different photochemical reactivities grafiati.com | Investigation of reaction mechanisms and stereoselectivity |

Structure-Research Application Relationship (SRAR) Studies

Structure-Research Application Relationship (SRAR) studies are fundamental to understanding how the chemical structure of this compound derivatives dictates their utility in various research applications. By systematically modifying the molecular framework and observing the resulting changes in properties and performance, researchers can establish clear correlations that guide the design of new and improved research probes.

The efficiency and selectivity of the synthetic routes to this compound derivatives are significantly influenced by their molecular structure. The nature and position of substituents can affect reaction rates, yields, and the formation of specific isomers.

In the synthesis of substituted quinazolinones, the nature of the substituent at the 3-position can determine the success of subsequent lithiation reactions. While some derivatives undergo successful lithiation and reaction with electrophiles, others with different substituents, such as a diacetylamino group, fail to react under similar conditions. acs.org This highlights the profound impact of even seemingly minor structural changes on the reactivity and, consequently, the synthetic accessibility of desired derivatives.

The following table illustrates how specific structural features can influence the efficiency and selectivity of synthetic transformations involving this compound and its analogs.

| Structural Modification | Impact on Synthesis | Example |

| Molar ratio of reactants | Affects reaction yield | Synthesis of 2-cyano-4'-methyl biphenyl (B1667301) google.com |

| Substituent at the 3-position of quinazolinones | Determines the success of lithiation reactions | Synthesis of substituted 3-amino-4(3H)-quinazolinones acs.org |

| Presence of a sulfinyl group in benzoquinones | Controls chemoselectivity and π-facial selectivity in Diels-Alder reactions | Asymmetric synthesis of complex cyclic systems acs.org |

These examples demonstrate that a deep understanding of how structural modifications influence synthetic outcomes is crucial for the efficient and selective preparation of this compound derivatives for research purposes.

The photophysical properties of this compound derivatives, such as their absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics, are intricately linked to the electronic and steric characteristics of the molecule. By systematically altering these features, researchers can fine-tune the photophysical behavior of these compounds for specific applications, such as fluorescent probes and photosensitizers.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly modulate the energy levels of the molecule, leading to shifts in the absorption and emission maxima. For example, in a series of 3-aryl-5-aminobiphenyl substituted irb.hrnih.govnih.govtriazolo[4,3-c]quinazolines, changing the electron-donating amino group from diethylamino to diphenylamino and then to carbazolyl resulted in a substantial bathochromic (red) shift of the emission band, ranging from 78 to 87 nm. mdpi.com This demonstrates a clear correlation between the electron-donating strength of the substituent and the emission wavelength.

Similarly, studies on 2-phenylphenols have shown that the efficiency of excited-state intramolecular proton transfer (ESIPT) is highly sensitive to the electronic nature of the substituents. researchgate.net Attaching electron-withdrawing groups to the phenol moiety can suppress ESIPT by promoting a competing adiabatic deprotonation pathway. researchgate.net

Steric Effects: The size and spatial arrangement of substituents can also have a profound impact on photophysical properties. Steric hindrance can influence the planarity of the molecule, which in turn affects the extent of π-conjugation and, consequently, the absorption and emission characteristics. In a study of Hg(II) complexes with substituted pyridyl ligands, the steric requirements of the ligands were found to be a determining factor in the final molecular geometry, which had a concomitant effect on the emission spectra. nih.gov

The following table summarizes the correlation between electronic and steric effects and the photophysical properties of this compound derivatives and related compounds.

| Structural Modification (Electronic/Steric Effect) | Correlation with Photophysical Property | Research Application |

| Electronic Effects | ||

| Increasing electron-donating strength of the amino group in triazoloquinazolines | Bathochromic (red) shift in emission wavelength mdpi.com | Development of red-emitting fluorophores |

| Attachment of electron-withdrawing groups to the phenol ring of 2-phenylphenol | Decreased efficiency of excited-state intramolecular proton transfer (ESIPT) researchgate.net | Tuning the fluorescence properties of molecular probes |

| Steric Effects | ||

| Steric bulk of ligands in Hg(II) complexes | Determines molecular geometry and influences emission spectra nih.gov | Design of luminescent metal complexes |

| Steric hindrance affecting molecular planarity | Alters the extent of π-conjugation, impacting absorption and emission | Control of photophysical properties in organic dyes |

The rational design of this compound analogs as probes for studying biochemical mechanisms is a powerful approach to elucidating complex biological processes. By creating molecules that mimic natural substrates or interact with specific biological targets, researchers can gain valuable insights into enzyme function, receptor binding, and other cellular events.

A key strategy in designing such probes is the incorporation of functional groups that are sensitive to their local environment or that can report on specific biochemical events. For example, the introduction of a cyano group can serve as a reactive handle for covalent modification or as a reporter group for spectroscopic analysis. In the context of enzyme inhibitors, a 2-cyanopyrrolidine moiety has been incorporated into (S)-phenylalanine derivatives to create potent inhibitors of dipeptidyl peptidase 4 (DPP-4). nih.gov Molecular docking studies of these analogs have revealed how their binding modes within the enzyme's active site correlate with their inhibitory activity, providing a basis for the rational design of even more potent inhibitors. nih.gov

Another approach involves designing analogs that act as "enhancers" or "inhibitors" of specific enzyme-catalyzed reactions. In the case of the luminol–H2O2–horseradish peroxidase chemiluminescence system, the ability of phenol derivatives to enhance or inhibit the light-emitting reaction is directly related to the electronic properties of their substituents. researchgate.net Specifically, 4-substituted phenols with Hammett constants (σ) greater than 0.20 act as enhancers, while those with σ values less than 0.20 are inhibitors. researchgate.net This knowledge allows for the rational design of new enhancers based on their predicted electronic properties.

The following table provides examples of the rational design of this compound analogs and their applications as probes in biochemical mechanism studies.

| Designed Analog | Biochemical Target/Process | Mechanism of Action/Information Gained |

| (S)-Phenylalanine derivatives with a 2-cyanopyrrolidine moiety | Dipeptidyl peptidase 4 (DPP-4) | Potent enzyme inhibition; insights into binding modes from molecular docking nih.gov |

| 4-Substituted phenol derivatives | Luminol–H2O2–horseradish peroxidase chemiluminescence | Enhancement or inhibition of the reaction based on the electronic properties of the substituent; prediction of new enhancers researchgate.net |

| Xylosides with modified aromatic aglycons | Galactosyltransferase β4GalT7 | Structure-activity relationships for enzyme substrates; insights into the active site architecture rsc.orgrsc.org |

These examples highlight the power of rational design in creating sophisticated molecular tools from the this compound scaffold. By combining synthetic chemistry with a deep understanding of biochemical principles, researchers can develop novel probes that illuminate the intricate workings of biological systems.

Advanced Research Applications of 2 Cyano 4 Phenylphenol and Its Analogs

Utilization as Model Compounds and Chemical Probes in Complex Systems

The distinct electronic and structural characteristics of 2-cyano-4-phenylphenol and its derivatives make them excellent model compounds and chemical probes for elucidating complex interactions in biological and chemical systems. nih.govicr.ac.ukpromega.com

Investigation of Organic Compound Interactions with Biological Systems for Drug Design Principles

This compound and its analogs are instrumental in the field of drug design and discovery. wikipedia.org Their utility as model compounds stems from the presence of both a hydrogen-bond-donating hydroxyl group and an electron-withdrawing cyano group on a biphenyl (B1667301) scaffold. solubilityofthings.com This combination allows for a diverse range of non-covalent interactions with biological macromolecules, providing valuable insights into the principles of drug-receptor binding. ljmu.ac.uk

Researchers utilize these compounds to probe the active sites of enzymes and receptors, helping to map out the steric and electronic requirements for effective binding. For instance, the introduction of different substituents on the phenyl rings can systematically alter the compound's size, shape, and electronic distribution, allowing for a detailed exploration of the target's binding pocket. mdpi.comfrontiersin.org This structure-activity relationship (SAR) analysis is a cornerstone of modern drug development. mdpi.com

Furthermore, analogs of this compound, such as those incorporating sulfonamide groups, have been investigated for their dual antibacterial and anticancer properties. smolecule.com The study of how these modifications influence biological activity provides a deeper understanding of polypharmacology, where a single molecule is designed to interact with multiple targets. This approach is particularly relevant in designing treatments for complex diseases like cancer.

The development of chemical probes based on these scaffolds is also a significant area of research. nih.govicr.ac.ukpromega.comljmu.ac.ukresearchgate.net These probes, often tagged with fluorescent or other reporter groups, enable the visualization and tracking of their interactions within cells, offering a powerful tool for target identification and validation. researchgate.net

Contributions to Understanding Oxidative Stress and Redox Chemistry